tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate
CAS No.:
Cat. No.: VC15825712
Molecular Formula: C19H20BrN3O3
Molecular Weight: 418.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20BrN3O3 |
|---|---|
| Molecular Weight | 418.3 g/mol |
| IUPAC Name | tert-butyl N-[5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl]carbamate |
| Standard InChI | InChI=1S/C19H20BrN3O3/c1-19(2,3)26-18(24)23-15-8-11(5-6-16(15)25-4)12-7-13-14(20)10-22-17(13)21-9-12/h5-10H,1-4H3,(H,21,22)(H,23,24) |
| Standard InChI Key | UFAXEYDWSBDYBE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C2=CC3=C(NC=C3Br)N=C2)OC |
Introduction
Structural Characterization and Molecular Properties
Core Framework and Substituent Analysis
The molecular structure of tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate (molecular formula: , molecular weight: 418.3 g/mol) integrates three distinct moieties:
-
Pyrrolo[2,3-b]pyridine: A bicyclic heteroaromatic system combining pyrrole and pyridine rings, conferring π-π stacking capabilities and hydrogen-bonding sites.
-
3-Bromo Substituent: Introduces steric bulk and electrophilic reactivity, potentially enhancing interactions with biological targets.
-
2-Methoxyphenylcarbamate: A tert-butyl carbamate-protected aniline derivative, offering solubility modulation and protease resistance.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.3 g/mol |
| CAS Number | Not publicly disclosed |
| Boiling Point | Undocumented |
The bromine atom at the 3-position of the pyrrolo[2,3-b]pyridine ring likely influences electronic distribution, as evidenced by comparative studies on halogenated heterocycles. The methoxy group ortho to the carbamate enhances conformational rigidity, a feature critical for target selectivity.
Synthetic Pathways and Challenges
Table 2: Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Lithiation | n-BuLi, TMEDA, -78°C to -15°C | 60–87% |
| Carboxylation | CO₂ gas, ether, -78°C | 55–87% |
| Carbamate Protection | Boc₂O, DMAP, CH₂Cl₂ | 75–90% |
For example, the synthesis of tert-butyl (6-chloropyridin-3-yl)carbamate employs n-butyllithium-mediated lithiation followed by carboxylation, achieving yields up to 87% . These methods may be adaptable to the target compound but require optimization for steric and electronic differences.
Biological Activities and Mechanistic Insights
Target Engagement and Selectivity
Structural comparisons with Lacosamide (an antiepileptic) and N-Boc-Aniline derivatives reveal shared carbamate motifs but divergent core architectures. The methoxyphenyl group in the target compound may enhance blood-brain barrier permeability compared to simpler analogs.
Comparative Analysis with Structural Analogs
Halogenated Pyrrolopyridines
-
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate: Exhibits lower steric hindrance but similar electrophilicity .
-
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate: Lacks the fused pyrrole ring, reducing π-stacking potential .
Carbamate-Protected Heterocycles
-
N-Boc-Aniline: Simpler structure with limited bioavailability due to rapid carbamate hydrolysis in vivo.
-
Pyrrolidine Derivatives: Saturated analogs with improved solubility but reduced aromatic interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume